molecular formula C6H9FO B13002670 3-(1-Fluoroethyl)cyclobutan-1-one

3-(1-Fluoroethyl)cyclobutan-1-one

Cat. No.: B13002670
M. Wt: 116.13 g/mol
InChI Key: MSDFYRNKYLQNMG-UHFFFAOYSA-N
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Description

3-(1-Fluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H9FO It is a cyclobutanone derivative where a fluoroethyl group is attached to the third carbon of the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Fluoroethyl)cyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where an enone undergoes photochemical activation to form the cyclobutanone ring. The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-Fluoroethyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclobutanones.

Scientific Research Applications

3-(1-Fluoroethyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Fluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoroethyl)cyclobutan-1-one
  • 3-(Trifluoromethyl)cyclobutan-1-one
  • 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(1-Fluoroethyl)cyclobutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H9FO

Molecular Weight

116.13 g/mol

IUPAC Name

3-(1-fluoroethyl)cyclobutan-1-one

InChI

InChI=1S/C6H9FO/c1-4(7)5-2-6(8)3-5/h4-5H,2-3H2,1H3

InChI Key

MSDFYRNKYLQNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=O)C1)F

Origin of Product

United States

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